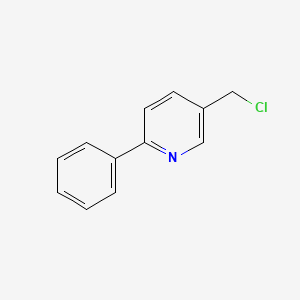

5-(氯甲基)-2-苯基吡啶

描述

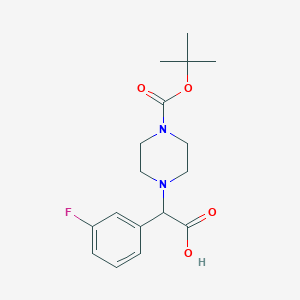

5-(Chloromethyl)-2-phenylpyridine is a compound that belongs to the class of organohalides, specifically chlorinated pyridines. While the provided abstracts do not directly discuss this compound, they offer insights into the chemistry of related pyridine derivatives and their potential applications. For instance, pyridine derivatives have been incorporated into DNA oligomers , used as intermediates in the synthesis of multipotent drugs , and studied for their complexation with chloranilic acid . These studies highlight the versatility and significance of pyridine derivatives in various fields, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For example, 5-(phenylthiomethyl)-2'-deoxyuridine, a thionucleoside, was incorporated into DNA oligomers using automated DNA synthesis and phosphoramidite chemistry . Similarly, 2-chloro-5-methylpyridine can be prepared from different starting materials such as 3-methylpyridine N-oxide or 2-aminopyridine using chlorinating reagents or by reaction with chlorine gas in the presence of palladium chloride . These methods demonstrate the adaptability of pyridine chemistry to produce chlorinated derivatives, which could be applied to synthesize 5-(chloromethyl)-2-phenylpyridine.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for their reactivity and potential applications. For instance, the crystal and molecular structures of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were determined, showing hydrogen-bonded chains with N(+)-H···O(-) and O-H···N bridges . Although not directly related to 5-(chloromethyl)-2-phenylpyridine, these findings provide a foundation for understanding how substituents on the pyridine ring can influence molecular interactions and structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives is influenced by their substituents and molecular structure. The study of 5-chloro-2,4-dihydroxypyridine's reactivity towards bromine and aqueous solutions of hydrobromic and hydrochloric acid exemplifies the type of chemical reactions that chlorinated pyridines can undergo. These reactions may include halogenation, substitution, and complexation, which are relevant for further functionalization of the pyridine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are determined by their molecular structure and substituents. For example, the presence of a chlorine atom in 2-chloropyridine-3,5-dicarbonitriles affects their ability to form hydrogen bonds, which in turn influences their binding mode in the catalytic active site of acetylcholinesterase . Additionally, the phase transitions and vibrations of dimethyl-2,2'-bipyridyl complexes with chloranilic acid were studied, revealing the impact of crystal packing and charge transfer on their properties . These insights into the properties of pyridine derivatives can be extrapolated to understand the behavior of 5-(chloromethyl)-2-phenylpyridine in various environments.

科学研究应用

比较致癌性研究

5-(氯甲基)-2-苯基吡啶(5-CMP)与2-氨基-5-苯基吡啶(2-APP)在比较致癌性研究中被探讨。2-APP是通过苯丙氨酸的热解形成的一种致突变化合物,与5-CMP具有结构相似性。对新生小鼠中2-APP的研究显示没有致癌效应,与其他类似化合物形成对比,暗示了5-CMP在科学研究中可能具有更安全的应用(Dooley et al., 1988)。

合成和化学研究

相关化合物的合成,如3,5-二甲基-4-苯基吡啶,涉及的过程可以用于5-CMP。研究探索了各种方法,如催化脱氢和N-去甲基化,导致相关吡啶化合物及其衍生物的合成,这可以指导5-CMP的合成用于特定应用(Prostakov et al., 1967)。

光物理和电化学性质

5-CMP的类似物已被用于金属配合物的光物理和电化学性质研究。这些研究对于光电子学和太阳能转换应用至关重要。与5-CMP类似的Ir(III)配合物与2-苯基吡啶配体的研究突显了这类化合物在开发用于能源应用的先进材料中的潜力(Mills et al., 2018)。

生物和药物研究

与5-CMP结构相似的化合物已被合成并用于生物活性研究。例如,对具有5-苯基吡啶取代基的噻吡喃[2,3,4-c,d]吲哚的研究显示了它们在药物应用中作为抑制剂的潜力。这表明5-CMP可以用于类似的生物活性研究(Hutchinson et al., 1993)。

环境应用

对吡啶衍生物,包括5-氨基吡啶-2-四唑,进行了研究,用于环境应用,如从水溶液中去除重金属离子。这些研究表明了5-CMP在环境修复和污染控制中的潜在用途(Zhang et al., 2014)。

属性

IUPAC Name |

5-(chloromethyl)-2-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c13-8-10-6-7-12(14-9-10)11-4-2-1-3-5-11/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDIPQQWMXERFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(C=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377178 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)-2-phenylpyridine | |

CAS RN |

5229-40-3 | |

| Record name | 5-(chloromethyl)-2-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)

![2-(4-fluorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1272011.png)